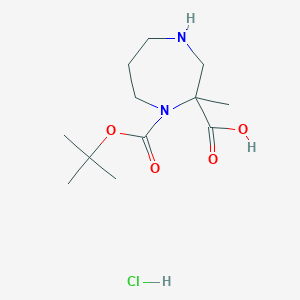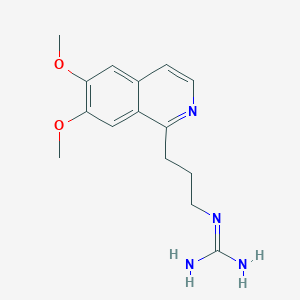![molecular formula C14H11Cl2N3 B11837031 4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11837031.png)
4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound, in particular, features a benzimidazole core substituted with chlorine and methyl groups, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the cyclization of appropriate aniline derivatives with formamide or orthoesters under acidic conditions to form the benzimidazole core. The chlorination and methylation steps are then carried out using reagents such as thionyl chloride and methyl iodide, respectively .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of the reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-1H-benzo[d]imidazole
- 5-Chloro-1-methyl-1H-benzo[d]imidazole
- 3-Chloro-4-(1H-benzo[d]imidazol-2-yl)aniline
Uniqueness
4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups on the benzimidazole core can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C14H11Cl2N3 |
|---|---|
Peso molecular |
292.2 g/mol |
Nombre IUPAC |
4-chloro-3-(5-chloro-1-methylbenzimidazol-2-yl)aniline |
InChI |
InChI=1S/C14H11Cl2N3/c1-19-13-5-2-8(15)6-12(13)18-14(19)10-7-9(17)3-4-11(10)16/h2-7H,17H2,1H3 |
Clave InChI |
SABJOKRPPLNXIX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)Cl)N=C1C3=C(C=CC(=C3)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(7-Chloro-5-nitroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11836959.png)
![4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11836961.png)



![Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11836999.png)


![N'-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837013.png)



